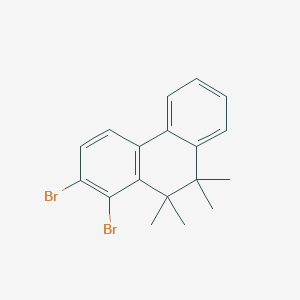
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.
Scientific Research Applications
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and methyl groups, making it less reactive in certain chemical reactions.
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene: Similar structure but with different bromination pattern.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains tert-butyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups
Properties
CAS No. |
42720-04-7 |
|---|---|
Molecular Formula |
C18H18Br2 |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
1,2-dibromo-9,9,10,10-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3 |
InChI Key |
MIQCVKLGZBMZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















